N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide
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Overview
Description
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylmethyl piperidine intermediate. This intermediate is then reacted with 4-bromobenzyl chloride under basic conditions to introduce the bromophenyl group. The final step involves the sulfonation of the piperidine nitrogen using sulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine moieties.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products:
Oxidation: Products may include cyclopropyl ketones or piperidine N-oxides.
Reduction: The major product would be the phenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
- N-[[1-[(4-chlorophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide
- N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide
- N-[[1-[(4-methylphenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide
Comparison: N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity for certain biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2S/c17-15-6-4-14(5-7-15)12-16(8-9-16)13-18-22(20,21)19-10-2-1-3-11-19/h4-7,18H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUHUQGZXLBWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NCC2(CC2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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